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Compound of Interest

Compound Name: ML365

Cat. No.: B609156 Get Quote

For researchers in pharmacology and drug development, the selectivity of a chemical probe is

paramount. This guide provides a detailed comparison of the specificity of ML365, a potent

TASK-1 channel blocker, against the off-target ion channels Kir2.1, KCNQ2, and hERG. The

data presented herein is intended to assist scientists in making informed decisions for their

research applications.

Quantitative Analysis of ML365 Specificity
ML365 is a well-established antagonist of the TASK-1 (KCNK3) potassium channel, exhibiting

high potency with IC50 values in the low nanomolar range.[1][2][3] In contrast, its activity

against other potassium channels, including the inwardly rectifying Kir2.1, the voltage-gated

KCNQ2, and the hERG channel critical for cardiac repolarization, is markedly lower. This high

degree of selectivity is a crucial attribute for a chemical probe, minimizing confounding effects

in experimental systems.

The following table summarizes the quantitative data on the specificity of ML365 against its

primary target and the key off-channels of interest.
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Target Ion
Channel

Assay Type
ML365
Potency (IC50)

Percent
Inhibition at 30
µM

Fold
Selectivity (vs.
TASK-1,
Thallium Flux)

TASK-1 (KCNK3) Thallium Influx 4 nM[1][2][3] Not Applicable 1x

Automated

Electrophysiolog

y

16 nM[1][2][3] Not Applicable 4x

Kir2.1 Thallium Influx > 30 µM[4] 2.1%[4] > 7500x

KCNQ2 Thallium Influx > 30 µM[4] 42.4%[4] > 7500x

hERG (Kv11.1) Thallium Influx > 30 µM[4] 9.5%[4] > 7500x

Data Interpretation: The data clearly demonstrates the high selectivity of ML365 for the TASK-1

channel. At a concentration of 30 µM, which is over 7500-fold higher than its IC50 for TASK-1,

ML365 shows minimal to moderate inhibition of Kir2.1, KCNQ2, and hERG channels in a

fluorescent-based assay.[4] This significant selectivity window makes ML365 a reliable tool for

studying the physiological and pathological roles of TASK-1 channels with a low probability of

off-target effects on these other key potassium channels.

Experimental Protocols
The determination of ion channel inhibitor specificity relies on robust and reproducible

experimental methodologies. The data presented above was generated using a combination of

high-throughput fluorescent-based assays and automated electrophysiology.

Thallium Influx Assay (Primary Screening)
This high-throughput screening method is used to assess the activity of ion channels that

conduct potassium by measuring the influx of thallium (Tl+), a surrogate ion for K+, into the cell.

Cell Culture: Stably transfected cell lines expressing the target ion channel (TASK-1, Kir2.1,

KCNQ2, or hERG) are cultured to confluence in multi-well plates.
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Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™),

which exhibits increased fluorescence upon binding to intracellular thallium.

Compound Incubation: The test compound, ML365, is added to the wells at various

concentrations.

Thallium Stimulation: A stimulus buffer containing thallium is added to the wells to induce ion

channel opening and subsequent thallium influx.

Fluorescence Measurement: The change in fluorescence intensity is measured over time

using a plate reader. A decrease in the fluorescence signal in the presence of the compound

indicates inhibition of the ion channel.

Data Analysis: The percent inhibition is calculated by comparing the fluorescence signal in

the presence of the compound to that of a vehicle control. IC50 values are determined by

fitting the concentration-response data to a logistical equation.

Automated Electrophysiology (Selectivity Confirmation)
Automated patch-clamp systems, such as the QPatch or SyncroPatch, provide a higher-fidelity

assessment of ion channel function and are crucial for confirming the specificity of inhibitors.

Cell Preparation: Stably transfected cells are harvested and prepared as a single-cell

suspension.

Automated Patch-Clamping: The automated system captures individual cells and forms a

high-resistance (giga-seal) patch-clamp recording configuration.

Voltage-Clamp Protocols: Specific voltage protocols are applied to the cells to elicit ionic

currents through the channel of interest.

For Kir2.1: A voltage ramp from a hyperpolarized potential (e.g., -120 mV) to a depolarized

potential (e.g., +60 mV) is typically used to measure the characteristic inwardly rectifying

current.

For KCNQ2: A depolarizing voltage step (e.g., to +40 mV) from a holding potential of -80

mV is used to activate the channel and measure the outward current.
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For hERG: A standard "step-ramp" protocol is often employed, which involves a

depolarizing pulse to inactivate the channels followed by a repolarizing ramp to measure

the characteristic tail current.[5]

Compound Application: ML365 is applied to the cells at various concentrations via the

system's integrated fluidics.

Current Measurement and Analysis: The ionic currents are recorded before and after

compound application. The percentage of current inhibition is calculated, and concentration-

response curves are generated to determine the IC50 value.

Visualizing the Pathways and Processes
To further clarify the context of this specificity assessment, the following diagrams illustrate the

physiological roles of these ion channels, the experimental workflow for determining inhibitor

specificity, and the logical relationship of ML365's selectivity.
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Caption: Physiological roles of Kir2.1, KCNQ2, and hERG ion channels.
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Caption: Workflow for assessing ion channel inhibitor specificity.
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Caption: Selectivity profile of ML365 against key potassium channels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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